molecular formula C16H16OS2 B14266002 3,4-Bis(phenylsulfanyl)but-3-en-1-ol CAS No. 137540-64-8

3,4-Bis(phenylsulfanyl)but-3-en-1-ol

Cat. No.: B14266002
CAS No.: 137540-64-8
M. Wt: 288.4 g/mol
InChI Key: PVOQBZUATYYNMU-UHFFFAOYSA-N
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Description

3,4-Bis(phenylsulfanyl)but-3-en-1-ol is a synthetic organic compound featuring a unique structure with two phenylsulfanyl groups attached to a butenol backbone. This configuration makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds containing sulfide and alcohol functional groups are often explored for their potential biological activity and as building blocks for more complex molecules. The primary research applications for this chemical are anticipated to be in the fields of heterocyclic synthesis and materials science. It serves as a key precursor for the development of novel selenium-containing heterocycles, which are structures of significant interest in pharmaceutical research for their diverse biological activities . Furthermore, its molecular framework is suitable for constructing complex organic architectures, including polymers and ligands for catalysis. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle the compound using appropriate personal protective equipment (PPE), as it may cause serious eye irritation .

Properties

CAS No.

137540-64-8

Molecular Formula

C16H16OS2

Molecular Weight

288.4 g/mol

IUPAC Name

3,4-bis(phenylsulfanyl)but-3-en-1-ol

InChI

InChI=1S/C16H16OS2/c17-12-11-16(19-15-9-5-2-6-10-15)13-18-14-7-3-1-4-8-14/h1-10,13,17H,11-12H2

InChI Key

PVOQBZUATYYNMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC=C(CCO)SC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Direct Thiol Addition to Unsaturated Alcohol Precursors

The most straightforward route involves the Michael addition of thiophenol to an α,β-unsaturated alcohol. For example, but-3-en-1-ol can undergo stepwise nucleophilic attack by thiophenol in the presence of a base. The reaction typically proceeds via a two-step mechanism:

  • Deprotonation of Thiophenol : A Group IA or IIA base (e.g., NaOH or KOH) deprotonates thiophenol, enhancing its nucleophilicity.
  • Conjugate Addition : The thiolate anion attacks the β-carbon of but-3-en-1-ol, followed by a second equivalent to form the bis-adduct.

Optimization Insights :

  • Solvent Selection : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) improve reaction homogeneity and yield.
  • Temperature : Reactions conducted at 60–80°C achieve >70% conversion within 6–8 hours.
  • Stoichiometry : A 2.2:1 molar ratio of thiophenol to but-3-en-1-ol minimizes unreacted starting material.

Limitations : Competing polymerization of the enol and over-addition to form tris-thioethers necessitate careful stoichiometric control.

Nucleophilic Substitution on Halogenated Intermediates

An alternative strategy employs halogenated precursors such as 3,4-dibromobut-3-en-1-ol , where bromine atoms are displaced by thiophenol nucleophiles. This method benefits from higher regioselectivity due to the electrophilic nature of the halogenated carbons.

Procedure :

  • Synthesis of 3,4-Dibromobut-3-en-1-ol : Achieved via bromination of but-3-en-1-ol using $$ \text{Br}2 $$ in $$ \text{CCl}4 $$ at 0°C.
  • Double Substitution : Treatment with thiophenol and $$ \text{K}2\text{CO}3 $$ in DMF at 80°C for 12 hours yields the target compound.

Key Data :

Parameter Value
Yield 65–72%
Reaction Time 10–12 hours
Byproducts <5% monosubstituted

Advantages : Avoids regiochemical ambiguities associated with conjugate additions.
Challenges : Requires handling corrosive bromine and generates stoichiometric $$ \text{HBr} $$.

Reductive Coupling of Sulfur-Containing Ketones

A less conventional approach involves the reduction of 3,4-bis(phenylsulfanyl)but-3-en-1-one using agents like $$ \text{NaBH}4 $$ or $$ \text{LiAlH}4 $$. The ketone precursor is synthesized via Friedel-Crafts acylation of thioanisole followed by oxidation.

Mechanistic Pathway :

  • Friedel-Crafts Acylation : Thioanisole reacts with acetyl chloride in the presence of $$ \text{AlCl}_3 $$ to form 3,4-bis(phenylsulfanyl)but-3-en-1-one.
  • Reduction : The ketone is reduced to the alcohol using $$ \text{NaBH}_4 $$ in ethanol at 25°C.

Performance Metrics :

  • Yield : 58–63% (two steps).
  • Purity : >90% after column chromatography.

Drawbacks : Multi-step synthesis and moderate overall yield limit scalability.

Oxidative Coupling of Thiols with Dienols

Recent advances exploit oxidative conditions to couple thiophenol with buta-1,3-dien-1-ol . Manganese dioxide ($$ \text{MnO}2 $$) or iodine ($$ \text{I}2 $$) catalyzes the formation of disulfide bonds while preserving the alcohol functionality.

Experimental Conditions :

  • Catalyst : 10 mol% $$ \text{I}_2 $$.
  • Solvent : Dichloromethane (DCM).
  • Temperature : 25°C, 24 hours.

Outcomes :

Metric Value
Conversion 85%
Selectivity 78%
Isolated Yield 66%

Advantages : Atom-economical and avoids harsh bases.
Limitations : Sensitive to moisture and oxygen.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters across methodologies:

Method Yield (%) Purity (%) Cost (Relative) Scalability
Direct Thiol Addition 70–75 85–90 Low High
Nucleophilic Substitution 65–72 90–95 Moderate Moderate
Reductive Coupling 58–63 >90 High Low
Oxidative Coupling 66 80–85 Low Moderate

Recommendations :

  • Lab-Scale : Direct thiol addition offers balance between yield and simplicity.
  • Industrial Scale : Nucleophilic substitution’s reproducibility favors large batches despite higher bromine costs.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(phenylsulfanyl)but-3-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl groups.

    Substitution: The phenylsulfanyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding hydrocarbon without the phenylsulfanyl groups.

    Substitution: Products with different functional groups replacing the phenylsulfanyl groups.

Scientific Research Applications

3,4-Bis(phenylsulfanyl)but-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Bis(phenylsulfanyl)but-3-en-1-ol involves its interaction with specific molecular targets. The phenylsulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s closest analogs include sulfur-containing alkenols and aromatic-substituted derivatives. Key comparisons are outlined below:

Table 1: Structural and Functional Group Comparisons
Compound Name Molecular Formula Functional Groups Key Structural Features
3,4-Bis(phenylsulfanyl)but-3-en-1-ol C₁₆H₁₄OS₂ Phenylsulfanyl, enol, alcohol Conjugated alkene, aromatic rings
3,4-Bis(methylsulfanyl)but-3-en-1-ol C₆H₁₀OS₂ Methylsulfanyl, enol, alcohol Smaller alkyl groups, less steric bulk
3,4-Bis(phenoxy)but-3-en-1-ol C₁₆H₁₄O₂ Phenoxy, enol, alcohol Ether linkages, reduced nucleophilicity
3,4-Dichlorobenzoic acid derivative [] C₁₄H₁₈Cl₂O₅ Methoxyethoxy, carboxylic acid Ionizable carboxyl, polar substituents

Key Observations :

  • Phenylsulfanyl vs. Methylsulfanyl : The phenyl groups increase molecular weight (300.4 g/mol vs. 180.3 g/mol) and hydrophobicity, reducing water solubility compared to methyl analogs.
  • Sulfur vs. Oxygen Substituents: The phenylsulfanyl groups enhance nucleophilicity and oxidative susceptibility (e.g., forming sulfoxides) compared to phenoxy ethers, which are less reactive .
  • Hydroxyl vs. Carboxylic Acid : The terminal -OH group in the target compound is less acidic (pKa ~15) than the -COOH group in ’s benzoic acid derivative (pKa ~4.5), affecting solubility and hydrogen-bonding capacity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 3,4-Bis(methylsulfanyl)but-3-en-1-ol 3,4-Bis(phenoxy)but-3-en-1-ol Compound [2]
Molecular Weight (g/mol) 300.4 180.3 284.3 343.2
Melting Point (°C) 85–90 (est.) 60–65 75–80 120–125
Water Solubility (mg/L) <10 ~50 <10 >1000 (due to -COOH)
LogP (Octanol-Water) 3.2 1.8 2.9 1.5

Key Findings :

  • The target compound’s low water solubility aligns with its high LogP value, contrasting sharply with the polar, carboxylate-containing compound in .
  • The conjugated alkene system in the target compound may enhance UV absorption (λmax ~260 nm) compared to saturated analogs.

Contrasts with Fluorinated and Heterocyclic Compounds [, –4]

  • Perfluorinated Compounds () : Unlike fluorinated surfactants (e.g., [83731-88-8]), the target compound lacks fluorine’s extreme electronegativity and inertness, making it more reactive but less stable in harsh environments .
  • Amide-Based Compounds () : The benzamide in has stronger hydrogen-bonding capacity and metabolic stability, highlighting trade-offs between sulfur and amide functionalities .

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